Chembl4519584
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Description
Chembl4519584 is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
ChEMBL is a large-scale bioactivity database designed to aid drug discovery. It contains detailed information on drug-like bioactive compounds, including binding, functional, and ADMET data. The database is built from manually abstracted data from primary literature, curated and standardized for use across chemical biology and drug discovery research. ChEMBL offers access through a web interface, data downloads, and web services, holding over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets (Gaulton et al., 2011).
Expansion and Data Inclusion
Since its inception, ChEMBL has expanded to include additional sources of bioactivity data beyond the medicinal chemistry literature. This includes data from neglected disease screening, crop protection, drug metabolism and disposition, and patents. The database now incorporates annotations using ontologies, targets and indications for clinical candidates, metabolic pathways for drugs, and structural alerts, making the data more comprehensive and useful for a wider range of applications (Gaulton et al., 2016).
Web Services and Data Accessibility
To streamline access to its rich data sets, ChEMBL has developed web services that expose significantly more data from the underlying database and introduce new functionalities. These services are designed to support applications and workflows relevant to drug discovery and chemical biology, offering RESTful access to cheminformatics methods alongside data-focused services (Davies et al., 2015).
Direct Data Deposition
ChEMBL has improved its infrastructure to allow direct deposition of bioassay data, enhancing the robustness of assay detail capture and representation. A new data deposition system supports updating of datasets and supplementary data submission, complemented by a redesigned web interface for improved search and filtering capabilities (Mendez et al., 2018).
Crop Protection Bioassay Data
Recognizing the broader applications of its data, ChEMBL has included extensive bioactivity data on insecticidal, fungicidal, and herbicidal compounds and assays. This initiative broadens the applicability of the database, facilitating its use in crop protection research and beyond, by providing a resource for identifying active chemical scaffolds and potential safety liabilities (Gaulton et al., 2015).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-28-14-8-4-3-7-13(14)22-16(26)10-25-20(27)24-11-21-19-17(18(24)23-25)12-6-2-5-9-15(12)29-19/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXBAKWTTUTKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.